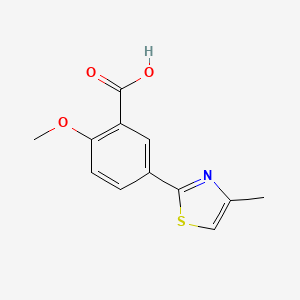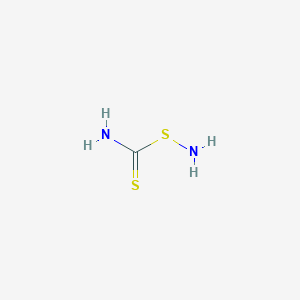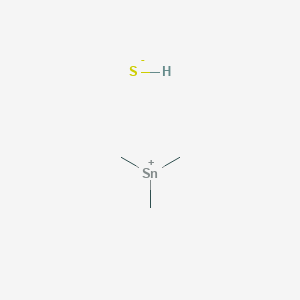
Trimethylstannanylium hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylstannanylium hydrosulfide is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a hydrosulfide group
准备方法
Synthetic Routes and Reaction Conditions: Trimethylstannanylium hydrosulfide can be synthesized through the reaction of trimethyltin chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
(CH3)3SnCl+NaSH→(CH3)3SnSH+NaCl
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. scaling up the reaction involves similar principles, with careful control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions: Trimethylstannanylium hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trimethyltin oxide and sulfur dioxide.
Reduction: Reduction reactions can convert it into trimethyltin hydride.
Substitution: The hydrosulfide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Reactions often occur in the presence of strong nucleophiles like sodium halides.
Major Products:
Oxidation: Trimethyltin oxide and sulfur dioxide.
Reduction: Trimethyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
科学研究应用
Trimethylstannanylium hydrosulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism by which trimethylstannanylium hydrosulfide exerts its effects involves the interaction of the hydrosulfide group with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. Additionally, the tin atom can coordinate with other molecules, influencing the compound’s reactivity and stability.
相似化合物的比较
Trimethyltin chloride: Similar structure but lacks the hydrosulfide group.
Trimethyltin hydride: Similar structure but contains a hydride group instead of hydrosulfide.
Dimethyltin dichloride: Contains two methyl groups and two chloride groups.
Uniqueness: Trimethylstannanylium hydrosulfide is unique due to the presence of the hydrosulfide group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
属性
CAS 编号 |
31931-11-0 |
|---|---|
分子式 |
C3H10SSn |
分子量 |
196.89 g/mol |
IUPAC 名称 |
sulfanide;trimethylstannanylium |
InChI |
InChI=1S/3CH3.H2S.Sn/h3*1H3;1H2;/q;;;;+1/p-1 |
InChI 键 |
DWRCJYHHGPQTNS-UHFFFAOYSA-M |
规范 SMILES |
C[Sn+](C)C.[SH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


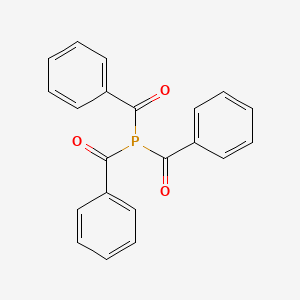




![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
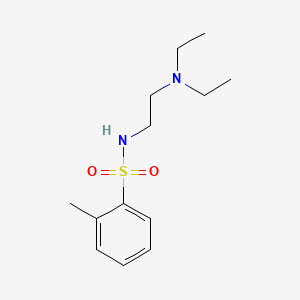
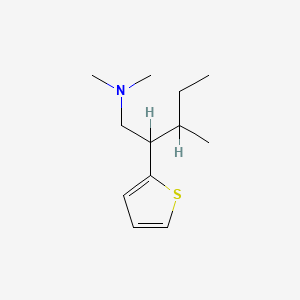

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)

